2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester is a chemical compound with a complex structure that includes a propenoic acid backbone, an acetylamino group, a chlorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester typically involves the esterification of 2-Propenoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-Propenoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The acetylamino and chloro groups are introduced through subsequent reactions involving acetylation and chlorination steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(acetylamino)-3-(acetylthio)-, methyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-(methoxymethyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester is unique due to the presence of both acetylamino and chloro groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-acetamido-3-chloroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h3H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKWYVBZXVWMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312778 |
Source
|
Record name | 2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105590-99-6 |
Source
|
Record name | 2-Propenoic acid, 2-(acetylamino)-3-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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